Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hcl
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Overview
Description
Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C₆H₁₁NO₂·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid. One common method includes the reaction of (2S,4R)-4-methylpyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Methyl (2S,4R)-4-amino-1-CBZ-pyrrolidine-2-carboxylate hydrochloride
Uniqueness
Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl group at the 4-position of the pyrrolidine ring differentiates it from other similar compounds, influencing its interaction with molecular targets and its overall chemical behavior.
Properties
Molecular Formula |
C7H14ClNO2 |
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Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI Key |
WOOLOOYCBNNORY-IBTYICNHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](NC1)C(=O)OC.Cl |
Canonical SMILES |
CC1CC(NC1)C(=O)OC.Cl |
Origin of Product |
United States |
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